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Compound Name:
1-(3,5-Dimethyl-1-phenyl-1H-

pyrazol-4-yl)ethanone

Cat. No.: B075147 Get Quote

For researchers, scientists, and drug development professionals, understanding the molecular

interactions between a ligand and its target protein is paramount. This guide provides a

comparative analysis of docking studies performed on derivatives of 1-(3,5-dimethyl-1-phenyl-
1H-pyrazol-4-yl)ethanone with various key protein targets implicated in cancer and

inflammation. While direct docking studies on the specified parent compound are not readily

available in the reviewed literature, this guide summarizes the performance of closely related

pyrazole analogs, offering valuable insights into their potential binding affinities and interaction

patterns.

Comparative Docking Performance of Pyrazole
Derivatives
The following table summarizes the key quantitative data from docking studies of various

pyrazole derivatives against prominent protein targets. These derivatives share the core

pyrazole scaffold with 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, providing a basis

for comparative assessment of their potential efficacy.
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Experimental Protocols: A Look into the
Methodologies
The methodologies employed in the cited studies provide a framework for conducting similar in

silico analyses.

Molecular Docking of (3,5-dimethyl-1H-pyrazol-1-yl)
(phenyl)methanone Derivatives against CDK2
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A series of novel substituted (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone derivatives were

designed and subjected to docking studies against the Cyclin-Dependent Kinase 2 (CDK2)

enzyme. The docking results revealed that the compounds exhibited significant to moderate

interactions with the target. Notably, one derivative displayed a docking score of -8.9 kcal/mol,

forming two hydrogen bonds with the amino acid residues THR106 and HIS107.[1] Another

compound with a docking score of -8.5 kcal/mol showed hydrogen bond interactions with

ALA51 and THR106.[1]

Molecular Docking of Pyrazole Derivatives against
Carbonic Anhydrase I and II
In a study focused on carbonic anhydrase inhibitors, newly synthesized 1-thiocarbamoyl-3,5-

diaryl-4,5-dihydro-(1H)-pyrazole derivatives were evaluated for their inhibitory properties

against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[2][3] The compounds

demonstrated effective inhibition with Kᵢ values in the nanomolar range.[3] Molecular docking

studies were performed using Glide XP to understand the binding modes of these compounds

within the active sites of hCA I and II.[3]

Molecular Docking of Pyrazole Derivatives against COX-
2
A study involving new heterocyclic derivatives incorporating pyrazole, pyridine, and/or pyran

moieties investigated their potential as Cyclooxygenase-2 (COX-2) inhibitors. An in silico

molecular docking study was conducted on the most promising compounds to analyze their

binding affinities with the active site of the COX-2 enzyme, with diclofenac used as a reference

drug.[4][5][6]

Visualizing Molecular Interactions and Workflows
To better understand the processes and relationships described, the following diagrams have

been generated using Graphviz.
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Caption: A generalized workflow for the design, in silico analysis, and in vitro validation of novel

pyrazole-based enzyme inhibitors.
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Caption: Simplified signaling pathways illustrating the roles of CDK2 in cancer and COX-2 in

inflammation, and their inhibition by pyrazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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